

# Technical Support Center: Cyclopropanone Oxime

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## Compound of Interest

Compound Name: Cyclopropanone oxime

Cat. No.: B14282919

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Disclaimer: Specific experimental data on the handling, storage, and stability of **cyclopropanone oxime** is limited in publicly available literature. The following guidance is based on the general properties of oximes, data for structurally similar compounds such as cyclohexanone oxime, and established principles of laboratory safety and chemical handling. Researchers should always consult a comprehensive Safety Data Sheet (SDS) for the specific batch of **cyclopropanone oxime** they are using and perform a thorough risk assessment before commencing any experimental work.

## Frequently Asked Questions (FAQs)

Q1: What is **cyclopropanone oxime** and what are its primary applications?

**Cyclopropanone oxime** is an organic compound with the molecular formula C<sub>3</sub>H<sub>5</sub>NO. It belongs to the family of oximes, which are characterized by the C=N-OH functional group.<sup>[1][2]</sup> Oximes are versatile intermediates in organic synthesis, used in the preparation of amides via the Beckmann rearrangement, as well as in the synthesis of nitriles, nitro compounds, and various nitrogen-containing heterocycles.<sup>[3]</sup> Due to the strained cyclopropyl ring, **cyclopropanone oxime** is a potentially valuable building block in medicinal chemistry and drug development for the synthesis of novel therapeutic agents.

Q2: What are the main hazards associated with **cyclopropanone oxime**?

While a specific Safety Data Sheet (SDS) for **cyclopropanone oxime** is not readily available in the provided search results, information for analogous compounds like cyclohexanone oxime

suggests that it may be harmful if swallowed.[4] General precautions for handling oximes include avoiding inhalation, ingestion, and contact with skin and eyes.[5][6] It is crucial to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Q3: How should **cyclopropanone oxime** be stored to ensure its stability?

To ensure the stability of **cyclopropanone oxime**, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[5] It is also advisable to protect it from light. Based on the general reactivity of oximes, it should be stored away from strong acids and strong oxidizing agents to prevent decomposition.[8]

Q4: What are the signs of decomposition of **cyclopropanone oxime**?

Decomposition of oximes can be indicated by a change in physical appearance, such as color change or the formation of a solid precipitate. The primary degradation pathway for oximes is hydrolysis, which breaks the C=N bond to form the corresponding ketone (cyclopropanone) and hydroxylamine.[8][9][10] This reaction is catalyzed by acids and accelerated by heat.[8][9]

## Troubleshooting Guides

### Problem 1: Low or No Yield During Synthesis

Possible Causes & Solutions:

- Incomplete reaction: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed for a sufficient amount of time.
- Incorrect stoichiometry: Use a slight excess of hydroxylamine hydrochloride (e.g., 1.5 equivalents) and a suitable base (e.g., 2.0 equivalents of sodium hydroxide) to drive the reaction to completion.[11]
- Suboptimal reaction temperature: The reaction may require heating under reflux to proceed at a reasonable rate.[11]
- Poor quality of starting materials: Ensure that the starting materials, cyclopropanone and hydroxylamine, are of high purity.

## Problem 2: Difficulty in Product Isolation and Purification

Possible Causes & Solutions:

- Product lost during workup: **Cyclopropanone oxime** may have some solubility in the aqueous phase. Ensure thorough extraction with a suitable organic solvent like dichloromethane (3x extractions).[11]
- Emulsion formation during extraction: To break emulsions, you can add brine (saturated NaCl solution) to the separatory funnel.
- Inefficient purification: If purification by recrystallization is yielding impure product, consider using column chromatography.[11]

## Problem 3: Suspected Product Decomposition During Storage or Experiment

Possible Causes & Solutions:

- Improper storage conditions: Review the storage recommendations in the FAQs. Ensure the compound is stored in a cool, dry, and dark place, away from incompatible materials.
- Acidic conditions: Oximes are susceptible to acid-catalyzed hydrolysis.[8][9] Ensure that all solvents and reagents used in subsequent reactions are free from acidic impurities.
- Exposure to high temperatures: Avoid unnecessary heating of the compound. If a reaction requires elevated temperatures, use the lowest effective temperature and minimize the reaction time.

## Quantitative Data Summary

Specific quantitative data for **cyclopropanone oxime** is not readily available. The table below presents data for a related compound, cyclohexanone oxime, to provide a general reference.

Property	Value (for Cyclohexanone Oxime)	Reference
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO	--INVALID-LINK--
Molecular Weight	113.16 g/mol	--INVALID-LINK--
Melting Point	88-91 °C	--INVALID-LINK--
Flash Point	110 °C	[4]
Density	1.0125 g/cm <sup>3</sup> at 20 °C	[4]
Water Solubility	Soluble	[4]

## Experimental Protocols

### General Protocol for the Synthesis of Cyclopropanone Oxime

This protocol is a representative procedure based on established methods for ketoxime synthesis and should be adapted and optimized as necessary.[11][12]

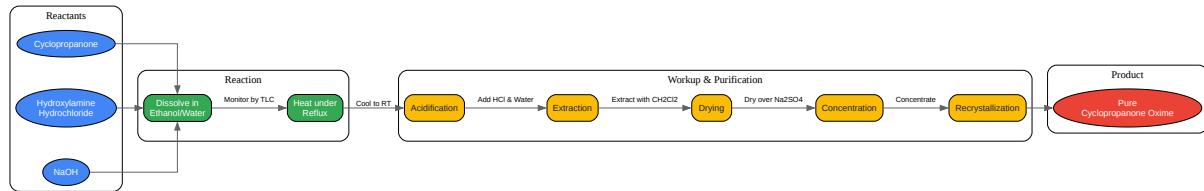
Materials:

- Cyclopropanone (1.0 eq)
- Hydroxylamine hydrochloride (NH<sub>2</sub>OH·HCl) (1.5 eq)
- Sodium hydroxide (NaOH) (2.0 eq)
- Ethanol
- Water
- Dichloromethane
- Anhydrous sodium sulfate
- Concentrated hydrochloric acid

**Procedure:**

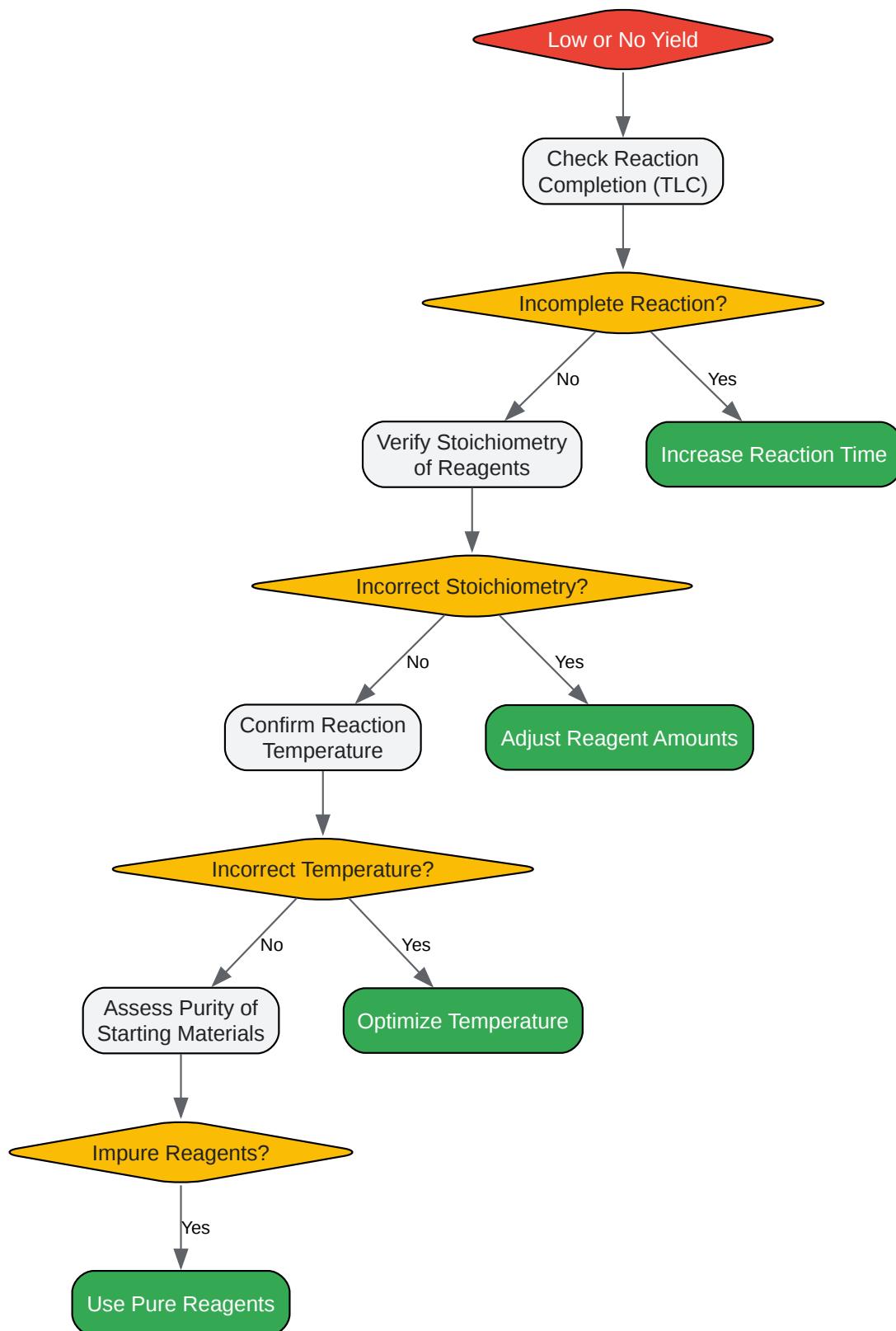
- Dissolve cyclopropanone and hydroxylamine hydrochloride in a mixture of ethanol and water.
- Add a solution of sodium hydroxide to the mixture.
- Heat the reaction mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Carefully add concentrated hydrochloric acid and additional water.
- Extract the product with dichloromethane (3x).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude product.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure **cyclopropanone oxime**.[\[11\]](#)

## Visualizations



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Caption: Workflow for the synthesis of **cyclopropanone oxime**.

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Caption: Troubleshooting logic for low synthesis yield.

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